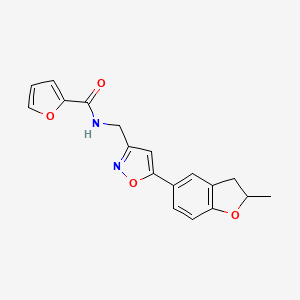

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Description

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a 2-methyl-2,3-dihydrobenzofuran core fused with an isoxazole ring, linked via a methylene bridge to a furan-2-carboxamide group. While direct pharmacological data for this compound is unavailable in the provided evidence, its synthesis and structural characterization likely involve standard heterocyclic chemistry techniques, such as condensation reactions and spectroscopic validation (e.g., NMR, IR) .

Properties

IUPAC Name |

N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11-7-13-8-12(4-5-15(13)23-11)17-9-14(20-24-17)10-19-18(21)16-3-2-6-22-16/h2-6,8-9,11H,7,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLFUDKWHMRDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Dihydrobenzofuran moiety

- Isoxazole ring

- Furan carboxamide

The molecular formula is with a predicted molecular weight of approximately 320.38 g/mol. Its solubility in organic solvents suggests potential for pharmaceutical applications, particularly in drug formulation.

Preliminary studies indicate that this compound may interact with specific molecular targets such as receptors or enzymes. Notably, it has been suggested that this compound exhibits antagonistic effects on serotonin receptors, which could have implications for treating anxiety and depression.

Anticancer Potential

Research indicates that compounds related to dihydrobenzofuran structures exhibit promising anticancer properties. For instance, studies on similar compounds have shown inhibition of tubulin polymerization, a critical process in cell division. This suggests that this compound may also possess antitumor activity through similar mechanisms .

Neuropharmacological Effects

The potential modulation of serotonin receptors implies that the compound could influence neurotransmitter systems involved in mood regulation. This characteristic positions it as a candidate for further investigation into its efficacy in treating neurological disorders.

Research Findings and Case Studies

Synthesis and Chemical Reactions

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Preparation of dihydrobenzofuran and isoxazole intermediates.

- Coupling these intermediates through a furan linkage.

Common reagents used in these reactions include various catalysts and solvents optimized for the formation of the desired carboxamide structure.

Scientific Research Applications

Research indicates that compounds with structural similarities exhibit notable biological activities. The primary applications of this compound include:

Anticancer Activity

Studies have shown that N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can induce apoptosis in various cancer cell lines, including:

| Cancer Cell Line | Mechanism of Action |

|---|---|

| HepG2 (liver cancer) | Induction of apoptosis via mitochondrial pathways |

| MCF-7 (breast cancer) | Cell cycle arrest in the S-phase |

The mechanism involves modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro, suggesting its application in treating inflammatory diseases. This effect is attributed to its ability to interact with specific biological targets involved in inflammatory pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Properties : A recent investigation demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

- Anti-inflammatory Research : In a preclinical model, the compound was shown to significantly reduce edema and pain-related behaviors, indicating its promise as an analgesic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core heterocyclic motifs or functional groups, based on structural and synthetic data from the evidence.

Table 1: Structural and Functional Comparison

Key Findings:

Electronic and Solubility Profiles :

- The target compound’s furan carboxamide group likely offers moderate polarity, balancing solubility and membrane permeability. In contrast, the hydroxyl group in N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide increases hydrophilicity but may limit blood-brain barrier penetration .

- The thioacetamide-benzothiazole analog (Table 1, row 2) introduces sulfur atoms, which could improve binding to cysteine-rich targets or alter oxidative stability .

The nitro group in the carbohydrazide derivative may act as an electron-withdrawing group, influencing reactivity in electrophilic substitution reactions .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for isoxazole-carboxamide derivatives, involving cyclization and amidation steps .

- Thiazole- and thioacetamide-containing analogs (Table 1, rows 2 and 4) require additional sulfur incorporation steps, which may complicate scalability .

Research Implications and Limitations

- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the evidence. Comparative studies on bioavailability, toxicity, and target engagement are needed.

- Contradictions : While sulfur-containing groups (e.g., thioacetamide) may improve binding, they could also increase toxicity risks, highlighting trade-offs in design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)furan-2-carboxamide?

- Methodology : The compound can be synthesized via multi-step reactions. A typical approach involves:

- Step 1 : Formation of the isoxazole core through cyclization of β-diketones or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

- Step 2 : Functionalization of the isoxazole with a dihydrobenzofuran moiety using coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Step 3 : Introduction of the furan-2-carboxamide group via amide coupling, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- 1H/13C NMR : To confirm regiochemistry of the isoxazole ring and substitution patterns on the dihydrobenzofuran and furan moieties. For example, aromatic protons in dihydrobenzofuran appear as distinct multiplets (δ 6.5–7.5 ppm), while the isoxazole methyl group shows a singlet near δ 2.2 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .

- IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Q. How is the purity of the compound assessed during synthesis?

- Methods :

- HPLC/GC-MS : Quantifies purity (>95% typical for research-grade compounds).

- TLC (Thin-Layer Chromatography) : Monitors reaction progress using silica gel plates and UV visualization .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Strategies :

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of dihydrobenzofuran fragments .

- Temperature Control : Maintain low temperatures (–10°C to 0°C) during nitrile oxide formation to prevent side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

Q. How can discrepancies in biological assay data (e.g., mitochondrial inhibition) be analyzed?

- Troubleshooting :

- Solubility Checks : Use DMSO stock solutions (≤1% final concentration) to avoid solvent interference, as higher concentrations may alter mitochondrial membrane potential .

- Purity Validation : Re-purify the compound via preparative HPLC if impurities mimic bioactivity.

- Control Experiments : Include verapamil (a known mitochondrial pore inhibitor) to benchmark activity .

Q. What strategies mitigate regioselectivity challenges during isoxazole ring formation?

- Approaches :

- Steric Effects : Bulky substituents on the dihydrobenzofuran moiety direct cycloaddition to the desired position.

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on nitrile oxides favor specific dipole orientations .

Q. How can structure-activity relationship (SAR) studies evaluate the role of the dihydrobenzofuran moiety?

- Methodology :

- Analog Synthesis : Prepare derivatives with substituents (e.g., –OCH₃, –Cl) on the dihydrobenzofuran ring.

- Bioassays : Test analogs in mitochondrial swelling assays ( ) or kinase inhibition screens to correlate substituent effects with activity .

- Computational Modeling : Perform docking studies to assess interactions with target proteins (e.g., cyclophilin D for mitochondrial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.